![molecular formula C13H11FN4O2 B11562710 2-amino-5-(3-fluorophenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B11562710.png)
2-amino-5-(3-fluorophenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
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Overview
Description
2-AMINO-5-(3-FLUOROPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the fluorophenyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-5-(3-FLUOROPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluorobenzaldehyde with guanidine to form an intermediate, which is then cyclized with a suitable reagent to yield the target compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-5-(3-FLUOROPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or fluorophenyl groups using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the amino or fluorophenyl positions .
Scientific Research Applications
2-AMINO-5-(3-FLUOROPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-AMINO-5-(3-FLUOROPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-AMINO-5-(3-FLUOROPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE
- 2-AMINO-5-(4-FLUOROPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE
Uniqueness
The unique structural features of 2-AMINO-5-(3-FLUOROPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE, such as the position of the fluorophenyl group and the specific arrangement of nitrogen atoms in the pyrido[2,3-d]pyrimidine ring, contribute to its distinct pharmacological profile. These features can influence its binding affinity, selectivity, and overall biological activity compared to similar compounds .
Properties
Molecular Formula |
C13H11FN4O2 |
---|---|
Molecular Weight |
274.25 g/mol |
IUPAC Name |
2-amino-5-(3-fluorophenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C13H11FN4O2/c14-7-3-1-2-6(4-7)8-5-9(19)16-11-10(8)12(20)18-13(15)17-11/h1-4,8H,5H2,(H4,15,16,17,18,19,20) |
InChI Key |
GIEFQUHKPWEZHK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N=C(NC2=O)N)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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